molecular formula C22H19ClN2O2 B309387 N-{2-chloro-5-[(4-methylbenzoyl)amino]phenyl}-4-methylbenzamide

N-{2-chloro-5-[(4-methylbenzoyl)amino]phenyl}-4-methylbenzamide

Cat. No. B309387
M. Wt: 378.8 g/mol
InChI Key: FQNSYWYXFHFGGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-chloro-5-[(4-methylbenzoyl)amino]phenyl}-4-methylbenzamide, also known as C646, is a small molecule inhibitor that has gained significant attention in the field of cancer research. This compound is a histone acetyltransferase (HAT) inhibitor that has been shown to have potent anticancer effects.

Mechanism of Action

N-{2-chloro-5-[(4-methylbenzoyl)amino]phenyl}-4-methylbenzamide inhibits the activity of HAT enzymes by binding to the catalytic site of the enzyme. This binding prevents the transfer of an acetyl group from acetyl-CoA to the lysine residues of histones. This inhibition leads to the downregulation of various oncogenes, such as c-Myc and Cyclin D1, and the upregulation of tumor suppressor genes, such as p21 and p53. This results in the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by upregulating the expression of pro-apoptotic genes and downregulating the expression of anti-apoptotic genes. It has also been shown to inhibit the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases (MMPs). Furthermore, this compound has been shown to sensitize cancer cells to chemotherapy and radiotherapy by upregulating the expression of DNA damage response genes.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-{2-chloro-5-[(4-methylbenzoyl)amino]phenyl}-4-methylbenzamide in lab experiments is its specificity for HAT enzymes. This specificity allows for the inhibition of specific oncogenes and the upregulation of specific tumor suppressor genes. However, one of the limitations of using this compound is its lack of specificity for different HAT enzymes. This lack of specificity can lead to off-target effects and the inhibition of non-cancer-related genes.

Future Directions

There are several future directions for the research on N-{2-chloro-5-[(4-methylbenzoyl)amino]phenyl}-4-methylbenzamide. One direction is the development of more specific HAT inhibitors that target specific oncogenes and tumor suppressor genes. Another direction is the combination of this compound with other anticancer agents to enhance its anticancer effects. Furthermore, the use of this compound in animal models and clinical trials can provide valuable information on its efficacy and safety as a potential anticancer drug.
Conclusion
In conclusion, this compound is a small molecule inhibitor that has gained significant attention in the field of cancer research. Its specificity for HAT enzymes and its potent anticancer effects make it a promising candidate for the development of new anticancer drugs. However, more research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential limitations.

Synthesis Methods

The synthesis of N-{2-chloro-5-[(4-methylbenzoyl)amino]phenyl}-4-methylbenzamide involves the reaction of 2-chloro-5-nitrobenzoic acid with 4-methylbenzoyl chloride in the presence of triethylamine to form 2-chloro-5-(4-methylbenzoyl)nitrobenzene. This intermediate is then reduced with iron powder and acetic acid to form 2-chloro-5-(4-methylbenzoyl)aniline. Finally, this compound is coupled with 4-methylbenzoyl chloride in the presence of triethylamine to form this compound.

Scientific Research Applications

N-{2-chloro-5-[(4-methylbenzoyl)amino]phenyl}-4-methylbenzamide has been extensively studied in the field of cancer research. It has been shown to have potent anticancer effects in various cancer cell lines, including breast cancer, prostate cancer, and leukemia. This compound works by inhibiting the activity of HAT enzymes, which are involved in the acetylation of histones. This inhibition leads to the downregulation of various oncogenes and the upregulation of tumor suppressor genes, resulting in the inhibition of cancer cell growth and proliferation.

properties

Molecular Formula

C22H19ClN2O2

Molecular Weight

378.8 g/mol

IUPAC Name

N-[4-chloro-3-[(4-methylbenzoyl)amino]phenyl]-4-methylbenzamide

InChI

InChI=1S/C22H19ClN2O2/c1-14-3-7-16(8-4-14)21(26)24-18-11-12-19(23)20(13-18)25-22(27)17-9-5-15(2)6-10-17/h3-13H,1-2H3,(H,24,26)(H,25,27)

InChI Key

FQNSYWYXFHFGGQ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)Cl)NC(=O)C3=CC=C(C=C3)C

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)Cl)NC(=O)C3=CC=C(C=C3)C

Origin of Product

United States

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